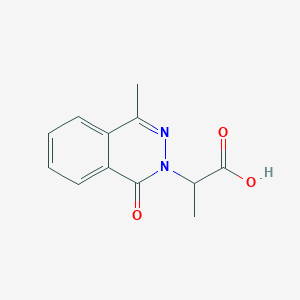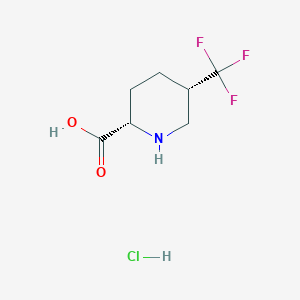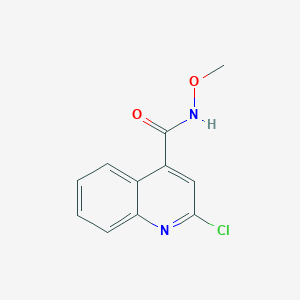
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is also known by other synonyms such as 2-(4-methyl-1-oxophthalazin-2-yl)propanoic acid and 2(1H)-Phthalazineacetic acid, α,4-dimethyl-1-oxo- .
Molecular Structure Analysis
The molecular structure of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid consists of a phthalazine ring, which is a bicyclic compound made up of two fused benzene and pyridazine rings. Attached to this ring is a propionic acid group, which contributes to the compound’s acidic properties .Scientific Research Applications
Synthesis and Chemical Properties
Phthalazinone derivatives, including those related to 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid, have been explored for their potential in synthesizing novel compounds with expected biological activities. Research has demonstrated the synthesis of various phthalazinone derivatives through different chemical reactions, highlighting their versatility and potential utility in medicinal chemistry. For example, novel 4-Benzyl-1(2H)-Phthalazinone derivatives have been synthesized, indicating the potential for anticancer activity (Rayes et al., 2019).
Antimicrobial and Antibacterial Applications
Several studies have focused on the antimicrobial and antibacterial properties of phthalazinone derivatives. These compounds have been evaluated for their effectiveness against various bacteria and fungi strains, showing promise in this area. For instance, new 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives have been designed, synthesized, and shown to possess antimicrobial activity (Sridhara et al., 2010). Another study synthesized new heterocycles incorporating the phthalazine moiety, which were evaluated as antibacterial agents, further underscoring the potential of these compounds in addressing microbial resistance (Khalil et al., 2009).
Anticancer Activity
Research into the anticancer activity of phthalazinone derivatives has yielded positive results, with certain compounds showing significant in vitro cytotoxicity against various cancer cell lines. This suggests that these compounds could serve as a basis for developing new anticancer agents. For example, a study on S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives highlighted their anticancer potential, indicating that some synthesized members of this series act as active cytotoxic agents (Saad & Moustafa, 2011).
Dyeing and Textile Applications
Phthalazinone derivatives have also found applications in the textile industry, particularly in the synthesis of azodispersed dyes with antibacterial properties. These dyes not only impart color to polyester fabrics but also confer antibacterial functionality, adding value to the finished textile products (Khalil et al., 2009).
properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-9-5-3-4-6-10(9)11(15)14(13-7)8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKSXQSNUARHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)

![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)

![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]propanamide](/img/structure/B2816746.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2816747.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)


![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)
![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)